molecular formula C9H11NO4 B12951208 2-((Oxetan-3-ylamino)methyl)furan-3-carboxylic acid

2-((Oxetan-3-ylamino)methyl)furan-3-carboxylic acid

Cat. No.: B12951208
M. Wt: 197.19 g/mol
InChI Key: UZAQLDIUGBWMJH-UHFFFAOYSA-N
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Description

2-((Oxetan-3-ylamino)methyl)furan-3-carboxylic acid is a compound that features both an oxetane ring and a furan ring The oxetane ring is a four-membered cyclic ether, while the furan ring is a five-membered aromatic ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Oxetan-3-ylamino)methyl)furan-3-carboxylic acid typically involves multi-step organic synthesis. One common method involves the formation of the oxetane ring through the cyclization of an epoxide with a suitable nucleophile. The furan ring can be introduced through a series of condensation reactions involving furan derivatives.

For example, the synthesis might start with the preparation of an epoxide intermediate, which is then reacted with an amine to form the oxetane ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors for the cyclization and condensation steps, as well as the development of efficient purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

2-((Oxetan-3-ylamino)methyl)furan-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The oxetane ring can be reduced to form tetrahydrofuran derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions to introduce various functional groups.

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-((Oxetan-3-ylamino)methyl)furan-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((Oxetan-3-ylamino)methyl)furan-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The oxetane ring can enhance the compound’s stability and bioavailability, while the furan ring can participate in π-π interactions with aromatic residues in proteins .

Comparison with Similar Compounds

Similar Compounds

    Furan-2-carboxylic acid: A simpler furan derivative with similar reactivity but lacking the oxetane ring.

    Oxetane-3-carboxylic acid: Contains the oxetane ring but lacks the furan ring.

    2-Furoic acid: Another furan derivative with different functional groups.

Uniqueness

2-((Oxetan-3-ylamino)methyl)furan-3-carboxylic acid is unique due to the presence of both the oxetane and furan rings, which confer distinct chemical and biological properties. The combination of these rings can enhance the compound’s stability, reactivity, and potential bioactivity compared to simpler analogs .

Properties

Molecular Formula

C9H11NO4

Molecular Weight

197.19 g/mol

IUPAC Name

2-[(oxetan-3-ylamino)methyl]furan-3-carboxylic acid

InChI

InChI=1S/C9H11NO4/c11-9(12)7-1-2-14-8(7)3-10-6-4-13-5-6/h1-2,6,10H,3-5H2,(H,11,12)

InChI Key

UZAQLDIUGBWMJH-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)NCC2=C(C=CO2)C(=O)O

Origin of Product

United States

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